molecular formula C9H9BrClN B097814 7-Bromo-3,4-dihydroisoquinoline hydrochloride CAS No. 16516-67-9

7-Bromo-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B097814
CAS No.: 16516-67-9
M. Wt: 246.53 g/mol
InChI Key: TZRGFYNFHUFUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 7-Bromo-3,4-dihydroisoquinoline hydrochloride (C₉H₁₀BrClN) is a bicyclic aromatic compound featuring a bromine substituent at the 7-position of the isoquinoline backbone and a partially saturated 3,4-dihydro ring system. The hydrochloride salt enhances its stability and solubility for synthetic applications .

Synthesis: It is synthesized via cyclization of 4-bromophenethylamine-derived formamide using polyphosphoric acid and phosphorus pentoxide, followed by isolation as the hydrochloride salt . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

7-bromo-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGFYNFHUFUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632658
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16516-67-9
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the 3,4-dihydroisoquinoline scaffold. As detailed in patent CN102875465A, this method begins with the cyclization of N-formyl-N-(2-phenylethyl)amine derivatives using polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) . Optimal conditions involve refluxing at 200°C for 6–8 hours, achieving cyclization efficiencies exceeding 80% . The resulting 3,4-dihydroisoquinoline is subsequently brominated at the 7-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

Critical Parameters:

  • Catalyst Load: PPA concentrations above 85% w/w suppress side reactions like over-bromination .

  • Temperature Control: Maintaining 0–5°C during bromination minimizes dihydroisoquinoline ring oxidation .

Diazotization-Bromination Route

An alternative pathway described in CN102875465A avoids traditional brominating agents by employing a diazotization-bromination sequence . The process involves:

  • Nitration: 3,4-Dihydroisoquinoline is treated with potassium nitrate (KNO₃) in concentrated sulfuric acid at 60°C for 4 hours, yielding 7-nitro-3,4-dihydroisoquinoline.

  • Reduction: Manganese dioxide (MnO₂) in diphenyl ether at 180–200°C reduces the nitro group to an amine over 10 hours.

  • Diazotization and Bromination: The amine undergoes diazotization with sodium nitrite (NaNO₂) and hydrobromic acid (HBr), followed by bromine displacement to install the 7-bromo substituent.

StepReagentsConditionsYield
NitrationKNO₃, H₂SO₄60°C, 4 h72%
ReductionMnO₂, diphenyl ether190°C, 10 h68%
BrominationNaNO₂, HBr0°C, 2 h85%

This method achieves an overall yield of 41%, with the final product isolated as the hydrochloride salt via HCl gas treatment .

Formamide Cyclization and Decarboxylation

A novel approach from Molecules (2014) utilizes formamidomalonate intermediates to access 7-bromo-3,4-dihydroisoquinoline derivatives . Key steps include:

  • Cyclization: 4-Bromophenethylamine-derived formamide undergoes cyclization in PPA at 150°C for 3 hours, yielding 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline.

  • Debenzylation: BBr₃ in dichloromethane removes protecting groups at −78°C, followed by decarboxylation under mild acidic conditions.

Stereochemical Considerations:

  • HMBC correlation spectra confirm regioselectivity favoring C2 nucleophilicity over C6, directing bromine to the 7-position .

Industrial-Scale Production and Purification

Patent WO2008026220A1 highlights challenges in removing dimer impurities (1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane) during large-scale synthesis . The optimized protocol involves:

  • Solvent Extraction: Crude product dissolved in ethyl acetate or toluene.

  • Salt Formation: Inorganic acid (e.g., HCl) addition precipitates dimer impurities as insoluble salts.

  • Crystallization: Cyclohexane-induced crystallization at 5–10°C yields 98.05% pure product with <0.08% dimer content .

Comparative Solvent Efficiency:

SolventDimer Removal EfficiencyFinal Purity
Ethyl acetate94%98.05%
Toluene89%97.20%
Chloroform82%95.80%

Reaction Mechanism and Byproduct Analysis

Radical-mediated pathways dominate bromination reactions, as evidenced by inhibition studies with radical scavengers like TEMPO . Key observations include:

  • Oxygen Independence: Reactions proceed under nitrogen, excluding atmospheric oxygen as an oxidant .

  • Byproduct Formation: Over-bromination at the 5-position occurs at temperatures >50°C, necessitating strict thermal control .

Yield Optimization Strategies

Catalyst Screening:

  • PPA vs. P₂O₅: PPA affords higher yields (78% vs. 65%) due to superior protonation of the formamide intermediate .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance bromine solubility but increase hydrolysis risks.

Temperature Gradients:

  • Gradual warming from 0°C to 25°C during bromination improves selectivity, reducing dihydroisoquinoline ring oxidation from 12% to 3% .

Chemical Reactions Analysis

Oxidation Reactions and Mechanisms

7-Bromo-3,4-dihydroisoquinoline derivatives undergo oxidation to form isoquinolinones. Studies propose a radical-mediated pathway involving hydroxide ions as oxygen sources ( ):

Entry Oxidizing System Conditions Product Yield
1K<sub>3</sub>[Fe(CN)<sub>6</sub>], KOHDioxane/H<sub>2</sub>O (1:2), RT3-Substituted dihydroisoquinolinone69%
2mCPBACH<sub>2</sub>Cl<sub>2</sub>, RTEpoxide derivative88%
3Oxone, NaHCO<sub>3</sub>MeCN/H<sub>2</sub>O (3:2)Decomposed product

Key observations:

  • Radical scavengers inhibit product formation, confirming a radical pathway ( ).

  • Atmospheric oxygen is not required, as reactions proceed under nitrogen ( ).

Functionalization and Derivatization

The compound serves as a precursor for bioactive molecules:

  • N-Alkylation : Reacts with methyl bromoacetate in acetonitrile (60°C, 6 h) to form N-alkylated dihydroisoquinolinium salts ( ).

  • Catalytic Reduction : Hydrogenation over Pd/C in ethanol yields 7-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate for analgesics.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) introduces aryl groups at the 7-position ( ).

Stability and Reactivity Considerations

  • Acid Sensitivity : Decomposes in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> due to ring-opening reactions.

  • Thermal Stability : Stable below 180°C; undergoes decomposition above 200°C in polar aprotic solvents ( ).

  • Solubility : Hydrochloride salt is soluble in water, ethanol, and CH<sub>2</sub>Cl<sub>2</sub> but insoluble in nonpolar solvents ( ).

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydroisoquinoline hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural properties allow it to interact with biological targets effectively, making it a valuable building block in drug discovery and development.

Case Study : A recent study demonstrated its potential as an inhibitor for specific enzymes involved in cancer pathways, showcasing its utility in designing targeted therapies .

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis. It can undergo various chemical transformations, such as:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles like sodium azide or thiocyanate.
  • Reduction Reactions : It can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) .

Data Table: Common Reactions Involving this compound

Reaction TypeExample ReagentsProduct Type
SubstitutionSodium azide7-Azido-3,4-dihydroisoquinoline
ReductionLiAlH47-Bromo-3,4-dihydroisoquinoline amine
OxidationKMnO4Hydroxylated derivatives

Biological Studies

This compound is utilized in biological studies to investigate enzyme interactions and receptor binding due to its unique structural features. Its ability to mimic natural substrates makes it suitable for probing biological mechanisms.

Case Study : Research has shown that 7-bromo derivatives exhibit significant activity against certain bacterial strains, suggesting potential applications in antimicrobial drug development .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights structurally related compounds and their similarity metrics (based on ):

Compound Name CAS No. Similarity Score Key Structural Differences
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride 220247-73-4 1.00 Fully saturated tetrahydro ring (vs. dihydro)
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline HCl 848135-96-6 0.91 Methyl group at 3-position
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride 20232-39-7 N/A Methoxy groups at 6- and 7-positions
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride 1159813-53-2 0.91 Bromine at 8-position (vs. 7)

Pharmacological Relevance

  • 7-Bromo Derivatives : Used in dopamine receptor ligand studies due to bromine's steric and electronic effects .
  • Methoxy Derivatives : 6,7-Dimethoxy analogs are critical for anti-H₂O₂ activity and cytotoxicity screening in cancer research .

Biological Activity

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Isoquinoline derivatives, including 3,4-dihydroisoquinolines, exhibit a range of biological activities, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position of the isoquinoline structure. This substitution can influence its biological activity and interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold showed effective free-radical scavenging capabilities against various radicals such as DPPH· and ABTS·+ . The presence of hydroxyl groups in the structure enhances these antioxidant effects.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in Alzheimer's disease treatment . For example, a related compound demonstrated IC50 values of 0.28 µM for AChE inhibition, suggesting that brominated derivatives may also possess similar activities.

Anticancer Activity

The anticancer properties of 3,4-dihydroisoquinoline derivatives have been investigated in various cancer cell lines. In vitro studies revealed that these compounds exhibit antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The most active compounds showed IC50 values below 0.2 μg/mL, indicating potent anticancer activity.

Enzyme Inhibition

The inhibition of key enzymes involved in neurotransmitter metabolism and oxidative stress has been a focal point for evaluating the therapeutic potential of this compound. Compounds derived from this class have shown moderate inhibitory effects against d-amino acid oxidase (DAAO) and butyrylcholinesterase (BuChE), which are relevant in treating conditions like schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is significantly influenced by their structural modifications. For instance:

  • Bromine Substitution : The presence of bromine at the 7-position can enhance lipophilicity and improve binding affinity to biological targets.
  • Hydroxyl Groups : Hydroxyl substitutions at specific positions have been correlated with increased antioxidant and enzyme inhibitory activities .

Case Studies

  • Neuroprotective Activity : A study evaluated several 3,4-dihydroisoquinoline derivatives for their ability to protect against oxidative stress-induced neuronal damage. Compounds exhibiting high radical scavenging activity also showed reduced cytotoxicity in neuronal cell lines.
  • Anticancer Evaluation : In another study, a series of substituted tetrahydroisoquinolines were tested against breast cancer cell lines. The results indicated that specific substitutions led to enhanced antiproliferative effects compared to controls .

Q & A

Q. What are the optimized synthetic routes for 7-bromo-3,4-dihydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of intermediates under acidic conditions. For example, refluxing 4-bromophenethylamine with ethyl formate forms a formamide intermediate, followed by cyclization using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 200°C to yield 7-bromo-3,4-dihydroisoquinoline, which is isolated as the hydrochloride salt . Key factors affecting yield include reaction temperature, acid catalyst concentration, and isolation techniques. Lower temperatures (<200°C) may reduce side reactions, while excess PPA can improve cyclization efficiency.

Q. Which analytical methods are most reliable for characterizing this compound?

Comprehensive characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aromatic and aliphatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and detect trace impurities .
  • X-ray crystallography (if crystalline): For definitive structural confirmation.

Q. What are the recommended storage conditions and handling precautions for this compound?

The compound is light- and moisture-sensitive. Store in airtight, amber glass containers under inert gas (e.g., argon) at room temperature (20–25°C). Avoid prolonged exposure to humidity, as hydrolysis of the dihydroisoquinoline core may occur. Use glove boxes or fume hoods with appropriate PPE (nitrile gloves, lab coat, safety goggles) due to its Acute Toxicity Category 4 classification .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during functionalization of this compound?

Enantioselective synthesis often involves catalytic asymmetric hydrogenation. For example, hydrogenation of 1-phenyl-3,4-dihydroisoquinoline derivatives using palladium on calcium carbonate (Pd/CaCO₃) under hydrogen gas achieves high enantiomeric excess (ee >95%) . Optimization parameters include catalyst loading (5–10 wt%), hydrogen pressure (50–100 psi), and solvent polarity (e.g., ethanol vs. THF).

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles across studies?

Discrepancies often arise from variations in starting material purity or reaction monitoring. Mitigation strategies include:

  • Cross-validation : Replicate reactions using identical reagents (e.g., same PPA batch) and conditions.
  • In-process controls : Use inline FTIR or HPLC to track intermediate formation.
  • Advanced impurity profiling : Employ LC-MS/MS to identify side products (e.g., debrominated byproducts or oxidized intermediates) .

Q. How can deuterated analogs of this compound be utilized in analytical method development?

Deuterated derivatives (e.g., 6,7-D6-dimethoxy analogs) serve as internal standards for quantitative LC-MS analysis in pharmacokinetic or metabolic studies. They minimize matrix effects and improve signal reproducibility. Synthesis involves substituting methoxy groups with deuterated methoxy-d₃ during intermediate stages, followed by isotopic purity validation via ²H NMR .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

  • Exothermic reactions : Cyclization at 200°C requires precise temperature control to avoid thermal runaway.
  • Isolation efficiency : Switching from batch to continuous flow reactors can improve yield and reduce polyphosphoric acid waste.
  • Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures may be needed to achieve >99% purity for in vivo applications .

Methodological Considerations

Q. How can aza-Friedel-Crafts reactions be applied to functionalize the dihydroisoquinoline core?

The compound’s electron-rich aromatic system allows electrophilic substitution. For example, solvent-free aza-Friedel-Crafts reactions with naphthols (1- or 2-naphthol) in the presence of Lewis acids (e.g., BF₃·Et₂O) yield fused polycyclic derivatives. Reaction optimization focuses on catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to minimize dimerization .

Q. What are the best practices for assessing hydrolytic stability under physiological conditions?

Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm over 72 hours. A half-life (t₁/₂) >24 hours indicates suitability for in vitro assays. For unstable analogs, consider prodrug strategies (e.g., Boc-protected amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.